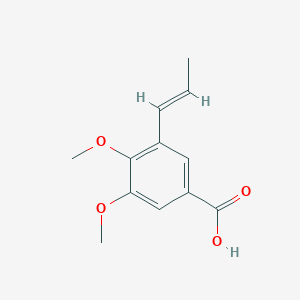

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid

Description

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid (CAS: 877041-35-5) is a benzoic acid derivative with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Its structure features methoxy groups at the 3- and 4-positions and a propenyl substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name |

3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYJBBBKJWVDQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=CC(=C1)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with propenyl magnesium bromide, followed by oxidation to form the desired benzoic acid derivative . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The propenyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most notable applications of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is in the synthesis of pharmaceuticals. Specifically, it serves as an intermediate in the preparation of gefitinib, a targeted therapy for non-small cell lung cancer. The synthesis involves nitration and subsequent reactions that utilize this compound as a precursor, demonstrating its importance in drug development processes .

Biochemical Research

In biochemical studies, this compound has been utilized for its role as a biochemical probe. It is involved in proteomics research where it aids in the understanding of protein interactions and functions. Its structural attributes allow it to interact with various biological molecules, making it a valuable tool in studying metabolic pathways and enzymatic activities .

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be used in the development of polymers and other materials that require specific chemical functionalities. The presence of methoxy groups can enhance solubility and stability, which are crucial for creating high-performance materials .

Case Study 1: Synthesis of Gefitinib

In a study focusing on the industrial synthesis of gefitinib, researchers highlighted the efficiency of using this compound as an intermediate. The process involved multiple steps including nitration and condensation reactions that ultimately yielded gefitinib with improved efficiency compared to traditional methods .

Case Study 2: Proteomics Application

Another significant application was documented in proteomics research where this compound was used to explore protein-ligand interactions. The study demonstrated how modifications to the benzoic acid structure could influence binding affinities and selectivity towards target proteins .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for gefitinib synthesis | Improved synthesis efficiency |

| Biochemical Research | Biochemical probe for studying protein interactions | Enhanced understanding of metabolic pathways |

| Material Science | Development of polymers with specific functionalities | Increased stability and solubility |

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s methoxy and propenyl groups distinguish it from other benzoic acid derivatives. Key comparisons include:

Key Observations :

- The propenyl group introduces steric bulk, which may reduce solubility in aqueous media compared to smaller substituents (e.g., -OH or -OAc) .

Extraction and Diffusivity

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membranes. Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high distribution coefficients (m), while acetic acid lags . For this compound:

- Predicted extraction rate: Likely faster than acetic acid (lower m) but slower than phenol due to moderate lipophilicity from methoxy groups .

- Diffusivity: Methoxy groups may reduce mobility compared to unsubstituted benzoic acid, aligning with the trend: benzoic acid > acetic acid > phenol .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice . For this compound:

- Zero-order connectivity index (0JA) : Influenced by methoxy groups, which increase molecular branching.

- First-order connectivity index (1JA) : Affected by the propenyl group’s double bond topology.

- Predicted LD₅₀ : Likely higher (less toxic) than electron-withdrawing substituents (e.g., nitro groups) due to methoxy’s electron-donating nature .

Biosensor Recognition

A yeast biosensor for benzoic acid derivatives showed sensitivity to substituent position (para > ortho > meta) . For this compound:

- Substituent arrangement : Adjacent methoxy groups (3,4-positions) and propenyl (5-position) may sterically hinder biosensor binding, reducing sensitivity compared to para-substituted derivatives like pHBA .

Metal Complexation

Methoxy groups are weaker coordinating ligands than hydroxyl groups. Compared to caffeic acid (which forms stable lanthanide complexes), this compound may exhibit lower complexation efficiency .

Biological Activity

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of two methoxy groups and an alkenyl substituent. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate enolizable ketones or aldehydes under acidic or basic conditions. This approach allows for the introduction of the prop-1-en-1-yl group, enhancing the compound's reactivity and biological profile.

Antibacterial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain synthesized compounds showed marked activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing that some derivatives effectively inhibited bacterial growth .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

In addition to its antibacterial and anticancer activities, this compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has shown inhibitory effects on tyrosinase and aldose reductase activities, which are relevant in conditions like diabetes and hyperpigmentation disorders .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antibacterial Evaluation : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methoxy groups significantly influenced antibacterial potency .

- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- Enzyme Inhibition Studies : The compound's ability to inhibit tyrosinase was evaluated using spectrophotometric methods. It exhibited competitive inhibition with a calculated IC50 value indicating its potential as a therapeutic agent for skin disorders .

Data Tables

Q & A

Q. What are the standard synthetic protocols for 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternative strategies may employ oxidants like 2-iodoxybenzoic acid for aromatization or bismuth-based C–H activation for functionalization . Key variables include solvent polarity, catalyst choice (e.g., acid vs. base), and reaction time. Optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and propenyl groups) and aromatic regiochemistry.

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm) and methoxy C–O vibrations .

- HPLC/LC-MS : Ensures purity and quantifies trace impurities. Creative Proteomics’ LC-MS platform is validated for benzoic acid derivatives, enabling metabolite identification .

- X-ray crystallography : Resolves molecular geometry and crystallographic packing (using SHELX for refinement) .

Q. How do thermal analysis methods (e.g., TGA, DSC) assess the compound’s stability?

Thermogravimetric analysis (TGA) measures decomposition onset temperatures, critical for storage and handling. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points). For benzoic acid derivatives, decomposition typically occurs above 200°C, influenced by substituent electron-withdrawing/donating effects . Calorimetric data can be cross-validated using bomb calorimetry, as demonstrated for benzoic acid homologs .

Advanced Research Questions

Q. What computational tools are recommended for modeling the compound’s crystal structure and intermolecular interactions?

- SHELX : Refines X-ray diffraction data to determine atomic coordinates and displacement parameters .

- Mercury CSD : Visualizes hydrogen-bonding networks and packing motifs. The Materials Module enables comparison of interaction patterns across crystal structures .

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., rings) to predict supramolecular assembly .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., complexation constants with lanthanides)?

Discrepancies often arise from solvent effects, ionic strength, or measurement techniques. For example:

- Aqueous vs. solid-state studies : Aqueous complexation constants for lanthanides with benzoic acid derivatives vary due to pH and counterion interactions .

- Calorimetric validation : Bomb calorimetry provides precise values (e.g., 26,414 J/g for benzoic acid) to reconcile conflicting thermochemical data .

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Propenyl group functionalization : Introducing electron-withdrawing groups (e.g., halogens) enhances electrophilicity for nucleophilic targets.

- Methoxy substitution : Adjusting positions alters steric and electronic profiles, impacting receptor binding. For example, 3,4-dimethoxy analogs show improved metabolic stability compared to hydroxylated derivatives .

- Metal complexation : Rare-earth complexes (e.g., terbium) improve luminescent properties for imaging applications .

Q. How does hydrogen bonding dictate crystallization behavior?

The compound’s carboxylic acid group forms strong O–H···O bonds with methoxy or propenyl oxygen atoms. Mercury CSD analysis reveals preferred dimeric motifs () or chain propagation patterns (). Solvent polarity during crystallization modulates these interactions—aprotic solvents favor tighter packing .

Q. What advanced analytical methods quantify trace impurities or degradation products?

- High-resolution LC-MS : Detects oxidative byproducts (e.g., epoxidation of the propenyl group) at ppm levels .

- Solid-state NMR : Probes amorphous vs. crystalline impurities in bulk samples.

- Synchrotron XRD : Resolves minor polymorphic phases undetectable by lab-scale instruments .

Methodological Gaps and Future Directions

- Data limitations : Comparative studies on substituent effects (methoxy vs. ethoxy) are sparse.

- Machine learning : Predictive models for crystallization outcomes using CSD data remain underdeveloped.

- In vivo studies : Pharmacokinetic data for this derivative are absent in public databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.